N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide
Description
N-{4-[4-(4-Fluorophenyl)piperazino]phenyl}acetamide (synonyms: AC1LDVAX, ZINC52537528, STL137769 ) is a phenylpiperazine-acetamide derivative characterized by a 4-fluorophenyl-substituted piperazine ring linked to an acetamide group via a phenyl bridge. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes such as acetylcholinesterase (AChE) . Its core structure allows for diverse pharmacological modulation through substituent variations on the piperazine or phenyl rings.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14(23)20-16-4-8-18(9-5-16)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHWRKGDAHYRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320711 | |
| Record name | N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303151-18-0 | |
| Record name | N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.
Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Neuropharmacology
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide has shown promising interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest its potential as an anxiolytic and antidepressant agent. Binding assays have indicated significant affinity for these receptors, warranting further investigation into its pharmacokinetics and therapeutic potential in treating anxiety and mood disorders.
Medicinal Chemistry
The compound is a subject of interest for drug development targeting neurological disorders. Its unique structure allows for modifications that could lead to derivatives with enhanced efficacy and reduced side effects. The synthesis typically involves nucleophilic substitution reactions followed by acetylation, which can be optimized for yield and purity.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have shown it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase pathway activation, highlighting its potential as an anticancer agent.
Antimicrobial Properties
Derivatives of this compound have been assessed for antimicrobial activity, demonstrating effectiveness against several bacterial strains, particularly Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
Case Study 1: Antitumor Effects
In vitro studies demonstrated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, especially against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among related compounds include:
- Piperazine substituents : Fluorophenyl, methylphenyl, pyrimidinyl, or sulfonyl groups.
- Acetamide modifications : Substitutions on the phenyl ring or incorporation of heterocycles.
Structural Insights :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) enhance receptor binding affinity by modulating electron density .
- Bulkier substituents (e.g., benzyl in CDD-823953) may improve selectivity but reduce solubility .
Pharmacological Activity
Analgesic and Anti-Inflammatory Activity
- Compound 35 (N-[4-(4-methylpiperazinyl)sulfonylphenyl]acetamide): Exhibits analgesic activity surpassing paracetamol in rodent models .
- Target Compound: No direct analgesic data reported, but fluorophenyl groups are associated with anti-inflammatory effects in related molecules .
Anticholinesterase Activity
- Compound 5o (2-(4-methoxyphenylpiperazinyl)-N-[4-(2-methylthiazolyl)phenyl]acetamide): Potent AChE inhibitor (IC50 = 0.011 µM), outperforming donepezil (IC50 = 0.054 µM) .
Antimycobacterial Activity
- CDD-823953 : Inhibits Mycobacterium tuberculosis enzymes PyrG and PanK, highlighting the role of benzylpiperazine in targeting bacterial pathways .
Physicochemical Properties
- Solubility : The target compound’s fluorophenyl group likely reduces aqueous solubility compared to unsubstituted analogues (e.g., N-(4-methoxyphenyl)acetamide, solubility = 1707 µg/mL ).
- Synthetic Accessibility : The target compound’s synthesis involves multi-step coupling (similar to compound 8c in ), with yields influenced by substituent reactivity .
Biological Activity
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide, a compound characterized by its unique structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is notable for its piperazine ring and acetamide moiety, which contribute to its interaction with various biological targets. The molecular formula is CHFNO, with a molecular weight of approximately 351.425 g/mol. Its structural components suggest potential applications in treating neurological disorders and cancer.
Pharmacological Activities
Preliminary studies indicate that this compound exhibits significant antitumor and antibacterial activities:
-
Antitumor Activity :
- Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, derivatives of phenylacetamide have demonstrated cytotoxic effects against prostate carcinoma (PC3) cells with IC values ranging from 52 µM to 100 µM, indicating moderate potency compared to standard treatments like imatinib .
-
Antibacterial Activity :
- The compound's structural analogs have been evaluated for antibacterial properties against several bacterial strains. For example, certain piperazine-based derivatives exhibited effective antibacterial activity against Xanthomonas species, with minimum inhibitory concentrations (MIC) indicating significant potential for agricultural applications .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following general steps outline the synthesis process:
-
Formation of the Piperazine Ring :
- The initial step involves the reaction of appropriate amines with halogenated phenyl compounds to form the piperazine structure.
-
Acetylation :
- The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
-
Fluorination :
- The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution reactions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Piperazine moiety : Known for enhancing receptor binding affinity.
- Fluorine substitution : The presence of fluorine enhances lipophilicity and metabolic stability.
- Acetamide group : This functional group is crucial for interaction with biological targets.
Table 1 summarizes the SAR findings related to similar compounds:
| Compound Structure | Biological Activity | IC Value |
|---|---|---|
| N-phenylacetamides | Anticancer | 52 µM (PC3) |
| Piperazine derivatives | Antibacterial | MIC < 10 µg/mL |
Case Studies
- Anticancer Efficacy : A study evaluated various phenylacetamide derivatives for their anticancer properties, revealing that compounds with specific substituents on the phenyl ring exhibited enhanced cytotoxicity against MCF-7 breast cancer cells .
- Antimicrobial Properties : Research on thiazole-containing piperazine derivatives demonstrated significant antibacterial activity against Xanthomonas strains, suggesting that modifications in the piperazine structure could lead to improved antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting 4-fluorophenylpiperazine with halogenated phenylacetamide intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO). Purification typically involves column chromatography or recrystallization. Reaction optimization may focus on temperature (70–100°C), catalyst use (e.g., KCO), and stoichiometric ratios to minimize byproducts .
Q. How is the pharmacological activity of this compound profiled in preclinical models?
- Methodological Answer : Pharmacological profiling involves in vitro assays (e.g., receptor binding studies for serotonin or dopamine receptors) and in vivo models of pain or inflammation. For instance, anti-nociceptive activity can be assessed using the carrageenan-induced hyperalgesia model in rodents, with comparisons to reference drugs like paracetamol. Dose-response curves and ED values are critical for evaluating efficacy .
Q. What analytical techniques are used for structural characterization?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as applied to analogous fluorophenyl-piperazine acetamides, provides absolute stereochemical configuration and intermolecular interactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert absorbents. Toxicity data for related acetamides suggest avoiding inhalation; store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can mechanistic studies identify the primary biological targets of this compound?
- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for GPCRs like 5-HT or D receptors. Validate via radioligand displacement assays (e.g., [3H]spiperone for dopamine receptors). Knockout animal models or siRNA silencing can confirm target relevance in vivo .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying efficacy across studies)?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, animal strains) or pharmacokinetic factors. Meta-analyses of dose-response data and standardization of protocols (e.g., consistent vehicle controls) are essential. For example, compound 35 in showed superior analgesia to paracetamol, but species-specific metabolism might explain variability .
Q. What structural modifications enhance metabolic stability or receptor selectivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to improve lipophilicity and resistance to CYP450 oxidation. Piperazine N-alkylation (e.g., methyl or isopropyl groups) can modulate receptor selectivity. SAR studies on analogs with substituents at the 4-position of the piperazine ring are critical .
Q. Which advanced analytical methods ensure batch-to-batch consistency in purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
